molecular formula C17H22N6O B13950951 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide CAS No. 33016-78-3

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide

Cat. No.: B13950951
CAS No.: 33016-78-3
M. Wt: 326.4 g/mol
InChI Key: BQNKKDBQYJPEII-UHFFFAOYSA-N
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Description

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide is a synthetic organic compound with the molecular formula C18H21N5O . This benzamide derivative features a distinct molecular architecture, incorporating a 4-aminobenzamide group linked to a 2-pyrazinyl-piperazine moiety via an ethyl chain. This structure is characteristic of a class of compounds studied for their potential biological activities and interactions with various cellular targets. While specific pharmacological data for this compound is not widely published in the available literature, its structural components are found in compounds with significant research value. The pyrazine ring, a key heterocycle in its structure, is known to be a versatile scaffold in medicinal chemistry . Research on analogous molecules containing pyrazine cores has demonstrated promising biological properties, including notable antibacterial activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli . Furthermore, some structurally related pyrazine derivatives have been investigated for their cytotoxic effects, showing excellent anticancer activity in assays against human lung cancer cell lines such as A549 . The piperazine and ethylbenzamide linkages are also common features in molecules designed as receptor antagonists or for central nervous system targeting, suggesting potential applications in neurological research . The presence of the 4-amino group on the benzamide ring may contribute to the molecule's hydrogen-bonding capacity and solubility profile, influencing its interaction with biological targets. This compound is intended for use in chemical biology, hit-to-lead optimization, and other investigative studies to further elucidate its specific mechanism of action and research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

33016-78-3

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

4-amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C17H22N6O/c18-15-3-1-14(2-4-15)17(24)21-7-8-22-9-11-23(12-10-22)16-13-19-5-6-20-16/h1-6,13H,7-12,18H2,(H,21,24)

InChI Key

BQNKKDBQYJPEII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Carboxylic Acid Esterification and Amidation

A key approach involves the conversion of a pyrazine carboxylic acid derivative into the corresponding amide, which is then linked to the piperazine moiety.

  • Step i: Esterification of pyrazine-2-carboxylic acid using methanol under reflux and acid catalysis to form the methyl ester intermediate.
  • Step ii: Reaction of the methyl ester with 2-phenylethylamine or a related amine at elevated temperatures (100–200 °C) to form the corresponding carboxamide.

This method is exemplified in a related patent for a pyrazine carboxamide derivative, where crude 5-methylpyrazine-2-carboxylic acid is converted to its methyl ester and subsequently reacted with an amine to form the amide intermediate.

Chlorosulfonation and Aminosulfonylation

For related benzamide derivatives bearing sulfonamide groups, chlorosulfonation of the aromatic ring followed by treatment with ammonia to introduce the amino sulfonyl group is a critical step. This process involves:

  • Chlorosulfonation of the aromatic amide intermediate with chlorosulfonic acid at low temperatures (0–45 °C).
  • Subsequent reaction with ammonia to replace the sulfonyl chloride with an amino group.

This sequence avoids the need for protection and deprotection steps of amino groups, simplifying the synthesis and improving yields.

Piperazine Functionalization with Pyrazinyl Substituent

The installation of the 2-pyrazinyl group onto the piperazine nitrogen is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination or Sonogashira coupling (if alkynyl intermediates are involved).

  • Palladium-catalyzed coupling reactions enable the attachment of heteroaryl groups like pyrazinyl to nitrogen atoms on piperazine rings.
  • Reaction conditions often include the use of palladium catalysts, ligands, bases, and appropriate solvents (e.g., DMF) under inert atmosphere at elevated temperatures (around 80 °C or higher).

Reductive Amination or Alkylation of Piperazine

The ethyl linker connecting the benzamide and piperazine moieties can be introduced via:

  • Alkylation of piperazine nitrogen with a 2-bromoethyl or 2-chloroethyl intermediate bearing the benzamide group.
  • Alternatively, reductive amination of an aldehyde intermediate with piperazine derivatives.

These methods provide flexibility in constructing the ethyl bridge with precise control over substitution patterns.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reaction Type Reactants Conditions Product Yield (%) Reference
1 Esterification Pyrazine-2-carboxylic acid + Methanol Reflux, H2SO4 catalyst, 2 h Pyrazine-2-carboxylic acid methyl ester ~90
2 Amidation Methyl ester + 2-phenylethylamine 100–200 °C, 4 h Pyrazine-2-carboxamide derivative 85–90
3 Chlorosulfonation Amide intermediate + Chlorosulfonic acid 0–45 °C, controlled addition Chlorosulfonyl intermediate 80–85
4 Aminosulfonylation Chlorosulfonyl intermediate + NH3 Room temperature, aqueous medium Aminosulfonyl benzamide derivative 75–80
5 Pd-catalyzed heteroaryl coupling Piperazine derivative + 2-bromopyrazine PdCl2(PPh3)2, CuI, DIPEA, DMF, 80 °C Pyrazinyl-substituted piperazine 80–85
6 Alkylation/Reductive amination Piperazine + 2-(4-aminoethyl)benzamide Base, inert atmosphere, 50–100 °C Final target compound 70–80 Inferred

Research Discoveries and Improvements

  • The elimination of protection/deprotection steps for amino groups in the synthetic route has been shown to simplify the process and increase overall yield.
  • Environmentally friendly methods have been developed by avoiding reagents like ethyl chloroformate, reducing hazardous waste and improving process sustainability.
  • Palladium-catalyzed coupling reactions have been optimized to improve regioselectivity and yield in attaching heteroaryl groups such as pyrazinyl to piperazine rings.
  • Computational studies on related compounds suggest that heterocyclic substitutions can be fine-tuned to enhance binding affinity and selectivity, guiding synthetic modifications.

Summary of Preparation Methodology

The preparation of this compound involves a multistep synthesis combining classical organic transformations and modern catalytic coupling techniques. The key features include:

  • Formation of the benzamide core via esterification and amidation.
  • Introduction of amino substituents via chlorosulfonation and amination.
  • Installation of the pyrazinyl group on the piperazine ring through palladium-catalyzed coupling.
  • Construction of the ethyl linker by alkylation or reductive amination.

This synthetic approach balances efficiency, yield, and environmental considerations, making it suitable for scale-up and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes and proteins, altering their activity.

    Pathways Involved: The compound can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Procainamide and Derivatives

  • Procainamide Hydrochloride (4-Amino-N-[2-(diethylamino)ethyl]benzamide): Structure: Replaces the pyrazinyl-piperazine group with a diethylaminoethyl chain. Activity: A well-known antiarrhythmic agent targeting cardiac sodium channels, contrasting with the CNS-focused design of the target compound .

S 14506 (4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide):

  • Structure : Features a naphthalenyl-substituted piperazine instead of pyrazinyl.
  • Activity : A 5-HT₁A receptor agonist with demonstrated antiproliferative effects in cancer cell lines (e.g., SH-SY5Y and PC-3) .

1192U90 (2-Amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide):

  • Structure : Incorporates a benzisothiazolyl-piperazine group and a longer butyl linker.
  • Activity : Dual D₂/5-HT₂ antagonist and 5-HT₁A agonist with atypical antipsychotic properties .
  • Key Difference : The butyl linker may enhance CNS penetration compared to the ethyl spacer in the target compound, while the benzisothiazole substituent likely enhances dopamine receptor affinity.

Benzamide Derivatives with Sigma Receptor Affinity

[¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide):

  • Structure : Contains a piperidinyl group and iodinated benzamide.
  • Activity : High-affinity sigma-1 receptor ligand (Kd = 5.80 nM) used for prostate tumor imaging .
  • Comparison : The target compound’s pyrazinyl-piperazine moiety may offer distinct sigma receptor binding profiles due to differences in steric and electronic properties compared to piperidine-based analogs.

4-Chloro-N-[2-[4-[2-(4-chlorophenyl)acetyl]-1-piperazinyl]ethyl]acetamide:

  • Structure : Substituted with chlorophenyl-acetylated piperazine.
  • Activity : Likely targets sigma or serotonin receptors, though specific data are unavailable .

Antiproliferative and Kinase-Targeting Analogues

Plk1 Inhibitors (e.g., 4-Amino-N-(2-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)ethyl)benzamide):

  • Structure : Features a trioxotetrahydropyrimidinyl-pyrazole substituent.
  • Activity : Inhibits polo-like kinase 1 (Plk1), a target in cancer therapy .
  • Comparison : The target compound’s simpler piperazine-pyrazine system lacks the bulky kinase-binding motif, suggesting divergent therapeutic applications.

Key Research Findings and Implications

Piperazine Substitutions Dictate Receptor Selectivity :

  • Pyrazinyl groups (target compound) may enhance interactions with serotonin receptors due to their electron-deficient aromatic system, contrasting with naphthalenyl (S 14506) or benzisothiazolyl (1192U90) moieties, which favor dopamine or sigma receptors .
  • Chlorophenyl or iodinated substituents (e.g., [¹²⁵I]PIMBA) improve sigma receptor binding but reduce water solubility .

Linker Length and Pharmacokinetics :

  • Ethyl linkers (target compound) balance molecular weight and flexibility, whereas butyl spacers (1192U90) may enhance CNS penetration at the cost of metabolic stability .

Therapeutic Potential: The target compound’s structure aligns with antipsychotic (D₂/5-HT₂) or anxiolytic (5-HT₁A) agents, though experimental validation is needed . Procainamide derivatives highlight how minor structural changes can shift activity from CNS to cardiovascular targets .

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